

# The Pharmacology of Evenamide Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

**Evenamide** hydrochloride (formerly NW-3509) is an investigational new drug under development by Newron Pharmaceuticals for the treatment of schizophrenia, particularly in patients with treatment-resistant schizophrenia (TRS) and those who respond inadequately to current antipsychotic medications.[1][2] **Evenamide** represents a novel therapeutic approach, acting as a selective voltage-gated sodium channel (VGSC) blocker that modulates glutamate release.[3][4][5] This in-depth guide provides a comprehensive overview of the pharmacology of **evenamide**, detailing its mechanism of action, pharmacodynamic and pharmacokinetic properties, and a summary of key preclinical and clinical findings. The information is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this promising new agent.

#### Introduction

Schizophrenia is a complex and debilitating mental disorder affecting millions worldwide.[4] While current antipsychotic medications, primarily targeting dopaminergic and serotonergic pathways, are effective for many patients, a significant proportion experience inadequate symptom control or treatment resistance.[1][6] Emerging evidence points to the role of glutamatergic dysregulation, particularly excessive glutamate release, in the pathophysiology of schizophrenia.[3][4][7] **Evenamide** hydrochloride has been developed to address this unmet need by targeting the glutamatergic system through a distinct mechanism of action.[3]



#### **Mechanism of Action**

**Evenamide**'s primary mechanism of action is the selective blockade of voltage-gated sodium channels (VGSCs).[3][5] This action preferentially targets aberrant neuronal hyperexcitability, which is thought to underlie the excessive glutamate release observed in schizophrenia.[4][8] By blocking VGSCs, **evenamide** normalizes glutamate release without affecting basal glutamatergic transmission.[3][5] This targeted modulation is a key differentiator from other antiglutamatergic agents and is believed to contribute to its efficacy and favorable side-effect profile.[4]

### **Signaling Pathway**

The proposed signaling pathway for **evenamide**'s therapeutic effect is illustrated below.



Click to download full resolution via product page

**Evenamide** blocks VGSCs on the presynaptic neuron, reducing excessive glutamate release.

# Pharmacodynamics Primary Pharmacological Activity

**Evenamide** is a potent and selective blocker of voltage-gated sodium channels, with a reported binding affinity (Ki) of 0.4 μM.[9] Its blocking action is voltage- and use-dependent, meaning it has a higher affinity for channels that are in an inactivated state, which is more common during periods of excessive neuronal firing.[9] This property allows **evenamide** to modulate sustained repetitive firing without significantly impairing normal neuronal excitability. [6]

### **Selectivity and Off-Target Effects**



A key feature of **evenamide** is its high selectivity. It has been screened against a large panel of over 130 central nervous system (CNS) targets, including receptors, enzymes, and transporters, and has been found to be devoid of significant biological activity at these sites.[3] [5][10] This lack of off-target activity is believed to contribute to its favorable safety and tolerability profile, notably the absence of extrapyramidal symptoms, weight gain, and metabolic disturbances commonly associated with current antipsychotics.[4]

#### **Pharmacokinetics**

Limited pharmacokinetic data for **evenamide** hydrochloride is publicly available. The following table summarizes the known parameters.

| Parameter                            | Value                                     | Species | Notes                                       |
|--------------------------------------|-------------------------------------------|---------|---------------------------------------------|
| Tmax (Time to Maximum Concentration) | < 1 hour                                  | Human   | Indicates rapid oral absorption.[11]        |
| t½ (Half-life)                       | 2-3 hours                                 | Human   | Suggests a need for twice-daily dosing.[11] |
| Metabolism                           | Extensively<br>metabolized by<br>CYP2D6   | Human   | [11]                                        |
| Excretion                            | Traces excreted in urine, none in the gut | Human   | [11]                                        |

#### **Preclinical Studies**

**Evenamide** has demonstrated efficacy in a range of animal models of psychosis, mania, depression, and aggression.[6] Key preclinical findings include its ability to reverse behavioral deficits induced by N-methyl-D-aspartate (NMDA) receptor antagonists like ketamine and phencyclidine (PCP), which are used to model schizophrenia-like symptoms in rodents.[4][12]

#### **Key Preclinical Experiments**

Ketamine-Induced Prepulse Inhibition (PPI) Deficit



- Objective: To assess the ability of evenamide to reverse sensorimotor gating deficits relevant to schizophrenia.
- General Methodology: Prepulse inhibition is the reduction in the startle response to a strong sensory stimulus when it is preceded by a weaker, non-startling prepulse. This is a measure of sensorimotor gating, which is deficient in individuals with schizophrenia. In this model, rats are administered ketamine to induce a deficit in PPI. The ability of a test compound, such as evenamide, to restore normal PPI is then measured. In a study, evenamide was administered orally at doses of 1.25, 5, and 15 mg/kg to rats prior to the administration of ketamine (6 mg/kg, subcutaneous).[13] Clozapine (7.5 mg/kg, intraperitoneal) was used as a positive control.[13]
- Results: Evenamide, particularly at a dose of 5 mg/kg, significantly reversed the ketamine-induced PPI deficit, with an efficacy comparable to clozapine.[13]

Phencyclidine (PCP)-Induced Social Deficit

- Objective: To evaluate the effect of evenamide on negative symptom-like behaviors in an animal model.
- General Methodology: Chronic administration of PCP in rats leads to social withdrawal, which is considered an animal model of the negative symptoms of schizophrenia.[14][15]
   The social interaction test is used to quantify the amount of time an animal spends in social behaviors (e.g., sniffing, grooming) with a conspecific. The ability of a test compound to increase social interaction time in PCP-treated animals is a measure of its potential efficacy against negative symptoms.
- Results: Evenamide has been shown to improve social withdrawal in rats treated with PCP.
   [16]

#### **Clinical Trials**

**Evenamide** has undergone extensive clinical evaluation in Phase II and Phase III trials, primarily as an add-on therapy for patients with schizophrenia.

#### Study 008A



- Objective: To evaluate the efficacy, safety, and tolerability of **evenamide** (30 mg twice daily) as an add-on therapy in patients with chronic schizophrenia who had an inadequate response to second-generation antipsychotics.[6][8]
- Study Design: A 4-week, randomized, double-blind, placebo-controlled, international, multicenter Phase II/III study.[8] 291 patients were randomized to receive either evenamide or placebo in addition to their ongoing antipsychotic medication.[8]
- Key Efficacy Endpoints:
  - Primary: Change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score.[8]
  - Secondary: Change from baseline in the Clinical Global Impression of Severity (CGI-S)
     score.[8]
- Results: The study met its primary and key secondary endpoints. Patients receiving
   evenamide showed a statistically significant and clinically meaningful improvement in
   PANSS total score and CGI-S score compared to placebo.[8] Evenamide was well-tolerated,
   with a low rate of adverse events.

### **Study 014/015**

- Objective: To evaluate the long-term safety, tolerability, and efficacy of evenamide as an add-on therapy in patients with treatment-resistant schizophrenia (TRS).[2][3]
- Study Design: Study 014 was a 6-week, open-label, rater-blinded study with three fixed doses of **evenamide** (7.5, 15, and 30 mg twice daily).[3][16] Study 015 was a 46-week extension of Study 014.[3][4]
- Key Efficacy Endpoints: Changes from baseline in PANSS total score, CGI-S, and other measures of functioning and symptom severity.[3]
- Results: Evenamide demonstrated a sustained and progressively increasing improvement in symptoms over the one-year treatment period.[2] A significant proportion of patients experienced a clinically meaningful reduction in disease severity, and the treatment was welltolerated.[2]



#### **Clinical Trial Workflow**

The general workflow for the pivotal clinical trials of **evenamide** is depicted below.





Click to download full resolution via product page

A generalized workflow for **evenamide**'s pivotal clinical trials.

# Safety and Tolerability

Across multiple clinical trials, **evenamide** has demonstrated a favorable safety and tolerability profile.[2][8] Common adverse events reported have been generally mild to moderate and include headache, vomiting, and nasopharyngitis, with incidences similar to placebo. Importantly, **evenamide** has not been associated with the common side effects of many antipsychotic drugs, such as extrapyramidal symptoms, weight gain, or metabolic abnormalities.[4]

#### Conclusion

**Evenamide** hydrochloride is a promising new chemical entity with a novel mechanism of action for the treatment of schizophrenia. By selectively blocking voltage-gated sodium channels and modulating excessive glutamate release, it targets a key pathophysiological mechanism of the disorder that is not adequately addressed by current therapies. Preclinical and extensive clinical data support its potential as an effective and well-tolerated add-on therapy for patients with inadequate response to or resistance to current antipsychotics. The unique pharmacological profile of **evenamide** suggests it could represent a significant advancement in the management of schizophrenia.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. **Evenamide** is an investigational drug and has not been approved by regulatory authorities for the treatment of any medical condition.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

#### Foundational & Exploratory





- 1. Newron's NW-3509 meets study objectives in Phase IIa schizophrenia trial Clinical Trials Arena [clinicaltrialsarena.com]
- 2. Newron Pharmaceuticals Starts Preclinicals on Compound with Psychiatric Treatment Potential BioSpace [biospace.com]
- 3. Newron TRS study 6 months' results: Evenamide substantially improves patients to an extent that they no longer meet protocol entry criteria | Newron Pharmaceuticals [newron.com]
- 4. Portico [access.portico.org]
- 5. Phencyclidine-induced stereotyped behaviour and social isolation in rats: a possible animal model of schizophrenia PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Newron announces results of Phase I study of NW-3509; Phase II study in schizophrenia patients planned for Q2 2015 | Newron Pharmaceuticals [newron.com]
- 7. Phase 3 program of evenamide, a glutamate release modulator, as add-on in patients with treatment-resistant schizophrenia: design of a potentially pivotal, international, randomized, double-blind, placebo-controlled trial PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Automation of the social interaction test by a video-tracking system: behavioural effects of repeated phencyclidine treatment PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. newron.com [newron.com]
- 11. Evenamide: A Potential Pharmacotherapeutic Alternative for Treatment-Resistant Schizophrenia PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. T36. THE ANTIPSYCHOTIC-LIKE PROPERTIES OF EVENAMIDE (NW-3509)
   REFLECT THE MODULATION OF GLUTAMATERGIC DYSREGULATION PMC
   [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. firstwordpharma.com [firstwordpharma.com]
- 16. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [The Pharmacology of Evenamide Hydrochloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1671789#pharmacology-of-evenamide-hydrochloride]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com